molecular formula C10H10N2 B057835 1,8-Diaminonaphthalene CAS No. 479-27-6

1,8-Diaminonaphthalene

Cat. No.: B057835
CAS No.: 479-27-6
M. Wt: 158.2 g/mol
InChI Key: YFOOEYJGMMJJLS-UHFFFAOYSA-N
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Description

1,8-Diaminonaphthalene is an organic compound with the chemical formula C₁₀H₈(NH₂)₂. It is one of several isomeric naphthalenediamines and is a colorless solid that darkens upon exposure to air due to oxidation. This compound is a precursor to various commercial pigments and has significant applications in organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diaminonaphthalene is typically synthesized by the reduction of 1,8-dinitronaphthalene. The nitration of 1-nitronaphthalene produces a mixture of isomers, including 1,8-dinitronaphthalene, which is then reduced to this compound .

Industrial Production Methods

An industrial method for preparing this compound involves adding a catalyst, dinitronaphthalene, and a solvent into a reaction kettle. The mixture is stirred and heated to 65-75°C, followed by the slow addition of hydrazine hydrate. The temperature is then increased to 75-90°C and maintained for 3-8 hours. After the reaction, the mixture is cooled, filtered, and the solvent is recovered. The final product is obtained through rectification, achieving a purity of 99.5% or higher .

Chemical Reactions Analysis

Types of Reactions

1,8-Diaminonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Medicinal Chemistry
1,8-DAN serves as a crucial building block in the synthesis of various biologically active compounds. Its two amino groups allow for diverse functionalization, leading to the formation of complex scaffolds used in pharmaceuticals. Recent studies have shown that derivatives of 1,8-DAN exhibit significant antimicrobial , antifungal , and anticancer activities. For instance, a study reported the synthesis of perimidine derivatives from 1,8-DAN, which demonstrated potent antimicrobial activity against several pathogens .

Dyes and Sensors
The compound is also utilized in dye production and as a fluorescent sensor. Its ability to form chelates with metal ions makes it suitable for detecting heavy metals like mercury (Hg²⁺) and iron (Fe³⁺). Functionalized silica materials incorporating 1,8-DAN have been developed as fluorescence probes for environmental monitoring . The structural diversity of 1,8-DAN allows for the creation of dyes that can be tailored for specific applications in photonics and sensing technologies.

Materials Science

Photovoltaic Applications
Recent research highlights the use of 1,8-DAN in the development of advanced materials for solar cells. It has been incorporated into electron transport layers (ETLs) to enhance the efficiency and stability of perovskite solar cells. A study indicated that adding 1,8-DAN improved the performance of solar cells by reducing defects within the material structure . This application underscores its potential role in renewable energy technologies.

Polymer Chemistry
In polymer science, 1,8-DAN is employed to synthesize conducting polymers through electropolymerization processes. These polymers exhibit interesting electrochemical properties that are useful in sensors and energy storage devices . The interaction between 1,8-DAN and various calixarene derivatives has been investigated to enhance the electrochemical performance of these materials.

Case Studies

Antimicrobial Activity
A comprehensive study on the antimicrobial properties of 1,8-DAN derivatives revealed that several synthesized compounds were more effective than standard antibiotics against specific bacterial strains. The reaction mechanism was elucidated using computational methods alongside experimental data .

Fluorescent Probes for Heavy Metal Detection
The development of a mesoporous silica material functionalized with 1,8-DAN demonstrated its capability as a selective fluorescent probe for detecting Hg²⁺ and Fe³⁺ ions in environmental samples. This application is particularly relevant for monitoring pollution levels in water sources .

Data Tables

Application AreaSpecific UseKey Findings
Organic Synthesis Antimicrobial agentsDerivatives show significant activity against pathogens
Dyes/Sensors Fluorescent probesEffective detection of Hg²⁺ and Fe³⁺ ions
Materials Science Electron transport layers in solar cellsImproved efficiency and stability in perovskite cells
Polymer Chemistry Conducting polymersEnhanced electrochemical properties through electropolymerization

Mechanism of Action

The mechanism of action of 1,8-diaminonaphthalene involves its interaction with various molecular targets. For instance, its derivatives can form complexes with other molecules, influencing their chemical and biological properties. The compound’s basicity and ability to form stable complexes make it useful in various chemical reactions .

Comparison with Similar Compounds

1,8-Diaminonaphthalene is one of several isomeric naphthalenediamines. Similar compounds include:

Compared to these isomers, this compound is unique due to its specific position of amino groups, which influences its reactivity and applications. For example, this compound is particularly useful in the synthesis of phthaloperinones and other pigments .

Biological Activity

1,8-Diaminonaphthalene (1,8-DAN) is an organic compound with significant biological activity that has garnered attention in various fields of research, including medicinal chemistry and materials science. This article delves into its biological properties, mechanisms of action, and applications based on recent studies.

Overview of this compound

1,8-DAN is a naphthalene derivative characterized by two amino groups at the 1 and 8 positions. Its structure allows for diverse interactions with biological systems, making it a valuable compound in the synthesis of various biologically active molecules.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,8-DAN and its derivatives. For instance, a study reported that several synthesized derivatives exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values as low as 7.5 mg/mL . The compounds were also tested against fungi, showing effectiveness against Candida albicans and Candida tropicalis.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacteria TestedMIC (mg/mL)Fungal Activity
DAN-SE. coli, S. aureus7.5Active against C. albicans
DAN-OVE. coli, S. aureus7.5Active against C. tropicalis
ControlStandard AntibioticsVariesVaries

Antioxidant Properties

1,8-DAN has also been evaluated for its antioxidant activity. The radical scavenging assay using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that some derivatives possess significant antioxidant capabilities, with one compound (DAN-S) showing a percentage of anti-radical activity reaching approximately 75% . This property is particularly relevant in the context of oxidative stress-related diseases.

The biological activity of 1,8-DAN can be attributed to several mechanisms:

  • Antibacterial Mechanism : The interaction of 1,8-DAN derivatives with bacterial cell membranes can disrupt their integrity, leading to cell death.
  • Antioxidant Mechanism : The ability to donate electrons allows these compounds to neutralize free radicals, thus mitigating oxidative stress.
  • Ligand Formation : As a ligand framework, 1,8-DAN can form complexes with metal ions which may enhance its biological efficacy .

Case Study: Synthesis and Evaluation of Schiff Bases

A significant study focused on synthesizing Schiff bases from 1,8-DAN and evaluating their biological activities. The synthesized compounds were characterized using NMR spectroscopy and showed promising results in both antibacterial and antioxidant assays .

Table 2: Characterization Data of Synthesized Compounds

CompoundNMR Shift (ppm)Activity Type
DAN-S6.75 (s), 7.85 (m)Antibacterial
DAN-OV6.80 (s), 7.90 (m)Antioxidant

Nanocatalytic Applications

Recent advancements have also explored the use of magnetic poly(this compound)-nickel nanocatalysts in organic synthesis. These nanocomposites have demonstrated not only catalytic efficiency but also notable antibacterial and antioxidant activities . This dual functionality enhances their potential application in pharmaceuticals and green chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 1,8-Diaminonaphthalene, and how do their yields compare?

Answer: this compound is synthesized via two main routes:

  • Route 1 : Reduction of 1,8-dinitronaphthalene yields ~95% product under catalytic hydrogenation or metal/acid conditions .
  • Route 2 : Nitration of naphthalene derivatives (e.g., 1-nitronaphthalene) followed by reduction. This method may require stringent control of reaction conditions (e.g., temperature, stoichiometry) to minimize isomer formation .
    Key considerations : Route 1 is preferred for higher yield and purity, while Route 2 demands optimization to avoid byproducts.

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

Answer: Critical properties include:

  • Physical state : Light brown crystalline solid (melting point: 60–65°C; minor discrepancies in literature, e.g., 66.5°C in some reports) .
  • Solubility : Sparingly soluble in water, dissolves in ethanol, ether, and chloroform .
  • Thermodynamics : Boiling point 205°C at 12 mmHg; vapor pressure 0.011 Pa at 25°C .
  • Stability : Sensitive to oxidation; store under inert gas to prevent degradation .
    Experimental implications : Use low-temperature reactions (<205°C) and avoid aqueous systems unless stabilized.

Q. What purification methods are effective for obtaining high-purity this compound?

Answer:

  • Recrystallization : Use ethanol or chloroform for recrystallization to remove impurities .
  • Distillation avoidance : A patented method achieves >98% purity via solvent extraction and crystallization, bypassing distillation to reduce decomposition risks .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is effective for isolating trace impurities .
    Validation : Purity can be confirmed via HPLC or melting point consistency .

Advanced Research Questions

Q. How does this compound participate in the formation of perimidine derivatives, and what catalytic systems enhance this reaction?

Answer: this compound reacts with aldehydes/ketones to form perimidines via:

  • Mechanism : The reaction proceeds through imine formation, followed by 1,3-proton transfer. CMK-5-SO3H (sulfonated nanoporous carbon) acts as a reusable, eco-friendly catalyst, achieving >90% yield in most cases .
  • Key variables : Solvent choice (e.g., chloroform vs. ethanol), molar ratios, and reaction time (typically <2 hours) .
    Contradictions : Unexpected products (e.g., six-membered rings instead of eight-membered macrocycles) may arise due to steric effects or competing reaction pathways .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound in macrocyclic syntheses?

Answer: Contradictory results (e.g., unexpected ring sizes) can be addressed by:

  • Stoichiometric control : Adjusting the molar ratio of reactants (e.g., ketone:amine ratios) to favor desired pathways .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., chloroform) favor cyclization .
  • Spectroscopic validation : Use UV/IR spectroscopy to confirm intermediate structures and monitor reaction progress .

Q. What thermodynamic properties of this compound are critical for predicting its stability under various reaction conditions?

Answer: Key thermodynamic data from NIST includes:

  • Enthalpy of formation : ΔfH°(gas) = 187.6 kJ/mol .
  • Proton affinity : 930.0 kJ/mol, indicating strong basicity under gas-phase conditions .
  • Sublimation heat : ΔsubH = 98.3 kJ/mol, critical for vapor-phase reactions .
    Applications : These properties inform high-temperature reaction design (e.g., gas-phase catalysis) and stability in acidic/basic media.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Hazard classification : Skin sensitizer (Skin Sens. 1), acute toxicity (Oral Cat. 4), and potential carcinogen (Carc. 2) .
  • Protective measures : Use gloves (nitrile), fume hoods, and avoid inhalation/contact. Neutralize spills with dilute acetic acid .
  • Storage : Store in airtight containers under nitrogen to prevent oxidation .

Q. How is this compound utilized in the synthesis of transition metal complexes?

Answer: this compound acts as a macrocyclic ligand precursor in template synthesis:

  • Method : Condensation with diketones (e.g., diacetyl) in the presence of metal salts (e.g., Cu²⁺, Ni²⁺) forms 14-membered tetraazamacrocyclic complexes .
  • Applications : These complexes exhibit biological activity (e.g., antimicrobial properties) and catalytic potential in oxidation reactions .

Properties

IUPAC Name

naphthalene-1,8-diamine
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InChI

InChI=1S/C10H10N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,11-12H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YFOOEYJGMMJJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10N2
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Related CAS

120516-61-2
Record name Poly(1,8-diaminonaphthalene)
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DSSTOX Substance ID

DTXSID6044432
Record name 1,8-Naphthalenediamine
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Molecular Weight

158.20 g/mol
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Physical Description

Solid; [Merck Index] Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 1,8-Naphthalenediamine
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Vapor Pressure

0.0000293 [mmHg]
Record name 1,8-Naphthalenediamine
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CAS No.

479-27-6
Record name 1,8-Diaminonaphthalene
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Record name 1,8-naphthylenediamine
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Synthesis routes and methods I

Procedure details

benzidine; toluidine; 4,4'-methylenedianiline; 3,3-dimethoxy-4,4'-biphenyldiamine; 3,3'-dichloro-4,4'-biphenyldiamine;
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Synthesis routes and methods II

Procedure details

88 g of dinitro naphthalene with a content of 89.8% by weight of 1,8-dinitro naphthalene, 7.8% by weight of 1,5- and 1,3-dinitro naphthalene, less than 0.1% by weight each of 1,3,8- , 1,4,5- , 1,3,5-trinitronaphthalene, 1,7- , 1,6- and 1,4-dinitro naphthalene, α-nitro-naphthalene as well as less than 0.4% by weight of other unknown impurities, were hydrogenated, in a 0.7 liter stirrer autoclave, in 300 ml of toluene in the presence of 4 g of 1% by weight catalyst of platinum on activated charcoal, at a temperature of 50° C. and a constant hydrogen pressure of 10 bars. Hydrogenation was completed after 10 hours, the reaction solution was filtered off from the catalyst and fractionally distilled in vacuo. 49 g of 1,8-diamino naphthalene of 98-99% purity were obtained in the boiling range 140°-142° C. at a pressure of 0.2 mm Hg; this corresponds to a yield of 86% of the theory.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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